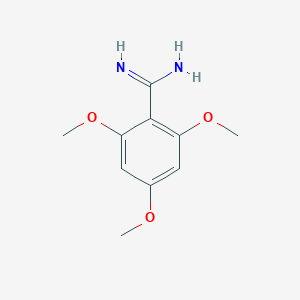

2,4,6-Trimethoxy-benzamidine

Vue d'ensemble

Description

Synthesis Analysis

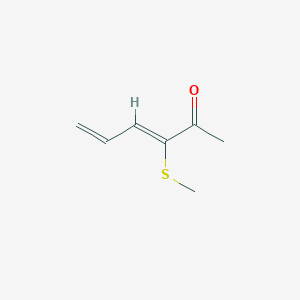

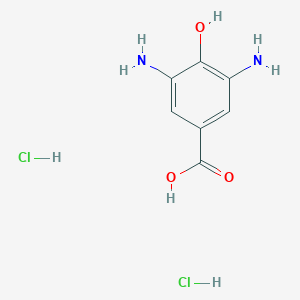

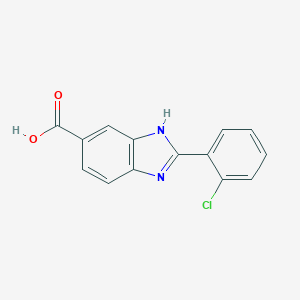

There are several methods for synthesizing compounds similar to 2,4,6-Trimethoxy-benzamidine. For instance, a series of novel 2,4,6-trisubstituted quinazoline derivatives were designed, synthesized, and biologically evaluated for their antiproliferative activity against four human cancer cell lines . Another method involves a metal-free synthesis of partly and fully substituted pyrimidines from α,β-unsaturated ketones and benzamidine .Applications De Recherche Scientifique

Antitumor Activity Against Cancer Stem Cells : A study designed and synthesized novel derivatives of dihydropyrimidinones that exhibited significant antitumor activity against colon cancer stem cells. These compounds were active against side population cancer stem cells, with one compound demonstrating an inhibitory effect on tumor growth in a mouse model (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

C-H Amination in Organic Synthesis : 2,4,6-Trimethoxypyridine has been identified as an efficient ligand for promoting palladium-catalyzed ortho-C-H amination. This discovery provides guidance for developing ligands that improve or enable Csp2-H activation reactions directed by weakly coordinating functional groups (Zhu et al., 2015).

Synthesis and Characterization of Benzamidine Derivatives : Research on the synthesis and crystal structure of N,N,N'-tris(trimethylsilyl)benzamidine and Dichlorantimon-N,N'-bis(trimethylsilyl)benzamidinat revealed insights into the structural properties of these compounds (Ergezinger, Weller, & Dehnicke, 1988).

Modulation of Receptors in Neurology : Trimetazidine, a compound related to 2,4,6-Trimethoxy-benzamidine, was studied for its effect on AMPA/kainate receptors in rat vestibular ganglion neurons. This research could contribute to understanding the protective role of trimetazidine in the inner ear and its anti-excitotoxic activity (Dayanithi et al., 2007).

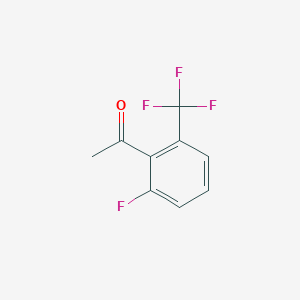

Synthesis of Analogs for Drug Development : A study synthesized 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein. This compound showed improved systemic exposure in guinea pigs, indicating potential for drug development (Owton et al., 1995).

Inhibitors of Dihydrofolate Reductases : Research into 2,4-diamino-5-deaza-6-substituted pyrido[2,3-d]pyrimidine antifolates demonstrated significant inhibition of dihydrofolate reductases, with potential implications for the treatment of infections and as antitumor agents (Gangjee et al., 1996).

Building Blocks in Main Group and Coordination Chemistry : N-silylated benzamidines, including derivatives of benzamidine, are useful in the preparation of various inorganic heterocycles and transition metal complexes. Their versatility in chemistry is significant (Edelmann, 1994).

Proteolytic Inhibitor in Biochemical Analysis : Benzamidine has been used as a proteolytic inhibitor in the radioimmunoassay of glucagon in plasma, highlighting its importance in biochemical research and analysis (Ensinck et al., 1972).

Orientations Futures

While specific future directions for 2,4,6-Trimethoxy-benzamidine are not mentioned in the search results, research into similar compounds suggests potential applications in the treatment of various diseases. For instance, a series of novel 2,4,6-trisubstituted quinazoline derivatives showed considerable antiproliferative activity against four human cancer cell lines . This suggests that this compound and similar compounds could have potential applications in medical and pharmaceutical research.

Propriétés

IUPAC Name |

2,4,6-trimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIBOTBGAGUCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403454 | |

| Record name | 2,4,6-Trimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160150-35-6 | |

| Record name | 2,4,6-Trimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

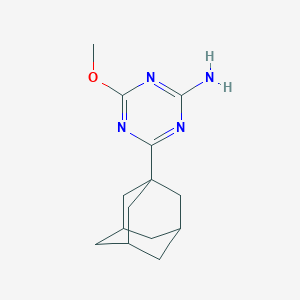

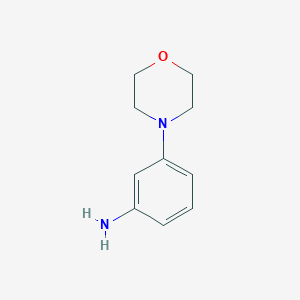

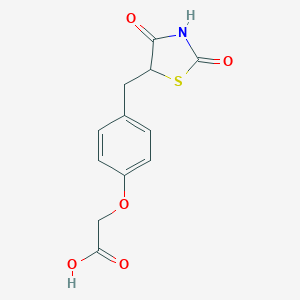

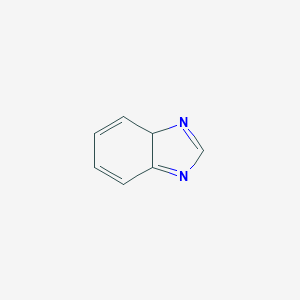

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5s)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B65802.png)

![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)

![2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B65813.png)